molecular formula C8H15BrOSSe B12639546 S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate CAS No. 918904-78-6

S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate

Katalognummer: B12639546
CAS-Nummer: 918904-78-6
Molekulargewicht: 318.15 g/mol
InChI-Schlüssel: GMPCKCLWOOMVEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate: is an organoselenium compound characterized by the presence of a selenide group attached to a propyl chain, which is further connected to an ethanethioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl selenide with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide or diselenide compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide or diselenide compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-selenium bonds.

Biology:

    Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine:

    Drug Development: It is explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry:

    Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism by which S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate exerts its effects involves the interaction with cellular thiols and enzymes. The selenide group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound selectively induces apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

  • S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
  • S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate

Comparison:

  • S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate has similar chemical properties but contains a tellurium atom instead of selenium, which can affect its reactivity and biological activity.
  • S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate contains a sulfur atom, making it less reactive compared to its selenium and tellurium counterparts. This difference in reactivity can influence its applications in catalysis and biological systems.

Eigenschaften

CAS-Nummer

918904-78-6

Molekularformel

C8H15BrOSSe

Molekulargewicht

318.15 g/mol

IUPAC-Name

S-[3-(3-bromopropylselanyl)propyl] ethanethioate

InChI

InChI=1S/C8H15BrOSSe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3

InChI-Schlüssel

GMPCKCLWOOMVEI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCC[Se]CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.